molecular formula C16H24N2O B2682688 (1-octyl-1H-benzimidazol-2-yl)methanol CAS No. 381710-34-5

(1-octyl-1H-benzimidazol-2-yl)methanol

Cat. No.: B2682688
CAS No.: 381710-34-5
M. Wt: 260.381
InChI Key: KRKNGUJCQSTLML-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production methods for (1-octyl-1H-benzimidazol-2-yl)methanol may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(1-octyl-1H-benzimidazol-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the benzimidazole ring .

Scientific Research Applications

(1-octyl-1H-benzimidazol-2-yl)methanol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-octyl-1H-benzimidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. For example, in its role as a corrosion inhibitor, the compound adsorbs onto metal surfaces, forming a protective film that prevents corrosion. In biological systems, it may interact with enzymes or receptors, disrupting normal cellular processes and leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-octyl-2-(octylthio)-1H-benzimidazole
  • 1-octyl-1H-benzimidazol-2-yl)benzene methanol
  • 1-octyl-1H-benzimidazol-2-yl)propionamide

Uniqueness

(1-octyl-1H-benzimidazol-2-yl)methanol is unique due to its specific structure, which combines the benzimidazole ring with an octyl group and a hydroxyl functional group. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

(1-octylbenzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-2-3-4-5-6-9-12-18-15-11-8-7-10-14(15)17-16(18)13-19/h7-8,10-11,19H,2-6,9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKNGUJCQSTLML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=CC=CC=C2N=C1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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